molecular formula C14H13N5O3 B2487735 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034375-77-2

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No.: B2487735
CAS No.: 2034375-77-2
M. Wt: 299.29
InChI Key: GSSUZNAIFXZZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Studies on nicotinamide derivatives, such as 4-thiazolidinones of nicotinic acid, have demonstrated antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing comparable activity to standard drugs in some cases (Patel & Shaikh, 2010). Similarly, 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety have shown antimicrobial and antioxidant activities, highlighting the potential of such structures in developing new antimicrobial agents (Shyma et al., 2013).

Catalysis and Synthetic Chemistry

Research into the isomerization of propargylisoxazole to pyridine under Fe(II)/Au(I) relay catalysis has paved the way for efficient synthesis methods for methyl nicotinates and halonicotinates, demonstrating the versatility of nicotinamide derivatives in synthetic chemistry (Galenko et al., 2017).

Enzyme Inhibition for Therapeutic Targets

Nicotinamide derivatives have been explored for their inhibitory effects on enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic and chronic diseases. Small molecule inhibitors of NNMT offer insights into developing treatments for conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments, showcasing the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).

Structural Characterization and Biological Activity

Structural modifications in nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects. Structural characterization aids in understanding the biological activity and potential applications of these compounds (Burnett et al., 2015).

Properties

IUPAC Name

6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSUZNAIFXZZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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